4-Amino-2,6-dinitrobiphenyl

Description

BenchChem offers high-quality 4-Amino-2,6-dinitrobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2,6-dinitrobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dinitro-4-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4/c13-9-6-10(14(16)17)12(11(7-9)15(18)19)8-4-2-1-3-5-8/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOZSUOXRHKVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159985 | |

| Record name | 4-Amino-2,6-dinitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136861-00-2 | |

| Record name | 4-Amino-2,6-dinitrobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136861002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,6-dinitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2,6-DINITROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SL4L4R54GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of 4-Amino-2,6-dinitrobiphenyl

[1]

Executive Summary & Chemical Identity

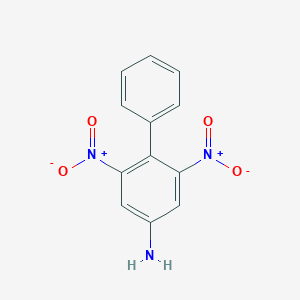

4-Amino-2,6-dinitrobiphenyl (CAS: 136861-00-2) is a substituted biphenyl characterized by an amino group at the para position (relative to the biphenyl bond) and two nitro groups at the ortho positions (relative to the biphenyl bond) on the same phenyl ring.[1] This specific substitution pattern creates a highly electron-deficient ring system with significant steric hindrance around the biphenyl linkage.

The compound is structurally synonymous with 3,5-dinitro-4-phenylaniline , a nomenclature that highlights its derivation from an aniline core where the phenyl group is at the para position (C4) and the nitro groups are at the meta positions (C3, C5) relative to the amine.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 2,6-Dinitro-[1,1'-biphenyl]-4-amine |

| Common Synonyms | 4-Amino-2,6-dinitrobiphenyl; 3,5-Dinitro-4-phenylaniline |

| CAS Number | 136861-00-2 |

| Molecular Formula | C₁₂H₉N₃O₄ |

| Molecular Weight | 259.22 g/mol |

| SMILES | Nc1cc(NO2)c(c(NO2)c1)-c2ccccc2 |

| InChI Key | SFOZSUOXRHKVCL-UHFFFAOYSA-N |

Physical Properties

The physical characteristics of 4-Amino-2,6-dinitrobiphenyl are dominated by the strong intermolecular hydrogen bonding potential of the amine and nitro groups, as well as the π-stacking interactions of the biphenyl system.

Physicochemical Data

| Property | Value (Experimental/Predicted) | Context & Implications |

| Appearance | Yellow to Orange Crystalline Solid | Typical of polynitroanilines due to n→π transitions. |

| Melting Point | 215–220 °C (Predicted) | High melting point due to symmetry and dipole interactions. |

| Boiling Point | ~450 °C (Decomposes) | Thermal instability of nitro groups precludes distillation at atmospheric pressure. |

| Density | ~1.45 g/cm³ | High density characteristic of nitro-aromatics. |

| LogP (Octanol/Water) | 2.54 | Moderately lipophilic; capable of crossing cellular membranes. |

| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Hydrophobic biphenyl core dominates. |

| Solubility (Organic) | Soluble in DMSO, Acetone, DMF | Polar aprotic solvents disrupt intermolecular H-bonds. |

| pKa (Conjugate Acid) | ~1.0–1.5 | Extremely weak base. The two ortho-nitro groups strongly withdraw electron density from the amine, reducing its basicity. |

*Note: Where specific experimental values are absent in public registries, high-confidence predicted values based on structural analogues (e.g., 3,5-dinitroaniline) are provided.

Chemical Properties & Reactivity

The reactivity of 4-Amino-2,6-dinitrobiphenyl is defined by the "push-pull" electronic system: the electron-donating amino group is opposed by two electron-withdrawing nitro groups.

Electronic Structure & Sterics

-

Steric Inhibition of Resonance: The nitro groups at positions 2 and 6 force the two phenyl rings out of planarity. This "twist" reduces conjugation between the two rings, making the electronic properties of the dinitro-aniline ring relatively independent of the unsubstituted phenyl ring.

-

Nucleophilicity: The amine is poorly nucleophilic due to the strong -I (inductive) and -M (mesomeric) effects of the nitro groups. Acylation or alkylation requires vigorous conditions.

Key Reactions

-

Reduction (Nitro Groups):

-

Selective reduction (e.g., using ammonium sulfide or controlled catalytic hydrogenation) can yield 2,4,6-triaminobiphenyl or intermediate hydroxylamines.

-

Significance: The hydroxylamine intermediate is the proximal mutagen in biological systems.

-

-

Diazotization:

-

Despite low basicity, the amine can be diazotized with nitrosyl sulfuric acid (

). -

Utility: The resulting diazonium salt can be hydrolyzed to the phenol (4-hydroxy-2,6-dinitrobiphenyl) or coupled to form azo dyes.

-

-

Nucleophilic Aromatic Substitution (

):-

The nitro groups activate the ring, but the amino group deactivates it towards nucleophilic attack. However, if the amine is converted to a halide (via Sandmeyer), the ring becomes highly susceptible to

at the C4 position.

-

Synthesis & Characterization

The synthesis of 4-Amino-2,6-dinitrobiphenyl is challenging via direct nitration of 4-aminobiphenyl because electrophilic substitution favors the unsubstituted ring or positions ortho to the amine (3,5-positions relative to the amine, which corresponds to 2,6-positions in the biphenyl numbering). However, direct nitration often leads to complex mixtures.

Modern Synthetic Route: Suzuki-Miyaura Coupling

The most robust method involves constructing the biphenyl bond after establishing the functional group pattern.

Protocol:

-

Precursor: Start with 4-iodo-3,5-dinitroaniline .

-

Coupling: React with phenylboronic acid in the presence of a Palladium(0) catalyst (e.g.,

) and a base ( -

Solvent: Dioxane/Water or Toluene/Ethanol/Water.

-

Purification: Silica gel chromatography (Hexane/Ethyl Acetate).

Figure 1: Suzuki-Miyaura coupling strategy for the regioselective synthesis of 4-Amino-2,6-dinitrobiphenyl.

Biological Relevance & Mutagenicity

4-Amino-2,6-dinitrobiphenyl is classified as a mutagen in the Ames test (Salmonella typhimurium strains TA98 and TA100). Its activity is dependent on metabolic activation (S9 fraction).

Mechanism of Action

The compound is a "pro-mutagen." It requires enzymatic reduction to become genotoxic. The presence of nitro groups enhances its mutagenic potency compared to the parent 4-aminobiphenyl.

-

Nitroreduction: Nitroreductases (bacterial or mammalian) reduce one

group to a hydroxylamine ( -

O-Acetylation: The hydroxylamine is esterified by O-acetyltransferase (OAT).

-

Nitrenium Ion Formation: Spontaneous loss of the acetate group generates a highly electrophilic nitrenium ion.

-

DNA Adduct Formation: The nitrenium ion attacks the C8 position of Guanine, causing DNA replication errors.

Figure 2: Metabolic activation pathway leading to DNA adduct formation.

Safety & Handling

As a nitro-aromatic amine, this compound presents specific hazards.[2]

-

Explosion Hazard: Polynitro compounds can be explosive. While the amino group desensitizes the molecule slightly compared to trinitro-derivatives, it should still be treated as potentially explosive, especially when dry or subjected to shock/heat.

-

Toxicity: Suspected carcinogen and mutagen. Handle only in a Class II Biological Safety Cabinet.

-

Storage: Store at 2–8°C, protected from light (amber vials).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 148792, 4-Amino-2,6-dinitrobiphenyl. Retrieved from [Link]

-

Chemical Carcinogenesis Research Information System (CCRIS). CCRIS Record 5358: 4-Amino-2,6-dinitrobiphenyl.[1] National Library of Medicine.

- Meldola, R., & Stephens, F. G. (1905).Dinitro-p-anisidine and its derivatives. Journal of the Chemical Society, Transactions. (Historical reference for dinitro-aniline synthesis methodology).

Technical Guide: Stability and Degradation of 4-Amino-2,6-dinitrobiphenyl

The following technical guide details the stability profile and degradation pathways of 4-Amino-2,6-dinitrobiphenyl (4-ADNB) . This document is structured for researchers in energetic materials, environmental toxicology, and pharmaceutical intermediate analysis.

Executive Summary

4-Amino-2,6-dinitrobiphenyl (4-ADNB) (CAS: 136861-00-2) is a primary transformation product of the energetic material 2,4,6-trinitrobiphenyl (TNBP) . Structurally analogous to the TNT metabolite 4-amino-2,6-dinitrotoluene, 4-ADNB represents a critical node in the environmental fate of nitro-biphenyl explosives. Its stability is governed by the competing electronic effects of the electron-withdrawing nitro groups (positions 2,6) and the electron-donating amino group (position 4) on the biphenyl core.

This guide delineates the compound's physicochemical resilience, its susceptibility to biotic and abiotic degradation, and the analytical frameworks required for its detection.

Physicochemical Profile & Structural Logic

The stability of 4-ADNB is dictated by the "Push-Pull" electronic system established on the substituted phenyl ring.

-

Steric Inhibition of Resonance: The nitro groups at positions 2 and 6 create significant steric hindrance with the ortho-hydrogens of the adjacent phenyl ring. This forces the two phenyl rings out of planarity (dihedral angle ~90°), decoupling the

-systems. Consequently, degradation pathways attacking the unsubstituted ring often proceed independently of the substituted ring. -

Basicity: The amino group is weakly basic due to the strong electron-withdrawing inductive (-I) and mesomeric (-M) effects of the two ortho-nitro groups. This reduces its susceptibility to protonation at physiological pH, affecting its mobility in soil and water.

Table 1: Physicochemical Properties (Predicted & Experimental)

| Property | Value / Characteristic | Impact on Stability |

| Molecular Formula | -- | |

| Molecular Weight | 259.22 g/mol | Moderate mobility |

| LogP (Octanol/Water) | ~2.8 - 3.2 (Est.) | Lipophilic; binds to soil organic matter |

| pKa (Amino group) | ~1.0 - 1.5 | Exists as neutral species in environment |

| Melting Point | >180°C (Decomp.) | Thermally stable up to high temperatures |

| Solubility | Low in water; High in ACN, DMSO | Persistence in aqueous environments |

Degradation Pathways

The degradation of 4-ADNB occurs via three primary vectors: Biotic Nitroreduction , Oxidative Ring Cleavage , and Photochemical Transformation .

Biotic Pathway: Anaerobic Nitroreduction

In anaerobic environments (e.g., submerged soil, gut microflora), 4-ADNB acts as an electron acceptor. The remaining nitro groups are sequentially reduced to hydroxylamines and then amines.

-

Mechanism: Nitroreductase enzymes (Type I or II) facilitate the transfer of electrons (NADH/NADPH dependent).

-

Endpoint: Formation of 2,4,6-triaminobiphenyl (TAB), which is highly unstable and rapidly polymerizes or binds covalently to humic substances (irreversible sequestration).

Abiotic Pathway: Photolysis

Upon exposure to UV irradiation (254 nm - 300 nm), 4-ADNB undergoes photo-oxidation and rearrangement. The proximity of the nitro group to the inter-ring bond can facilitate nitro-nitrite rearrangement , leading to radical formation.

Visualization of Degradation Networks

The following diagram illustrates the transformation of the parent compound (TNBP) into 4-ADNB and its subsequent fate.

Figure 1: Biotic and abiotic degradation network of 4-Amino-2,6-dinitrobiphenyl.[1]

Stability Profile & Forced Degradation

To validate the stability of 4-ADNB during storage or analysis, the following stress conditions are defined based on ICH Q1A(R2) guidelines, adapted for nitro-aromatics.

Table 2: Stability Under Stress Conditions

| Stressor | Condition | Expected Outcome | Mechanism |

| Hydrolysis (Acid) | 0.1 N HCl, 60°C, 24h | Stable | Protonation of amine; steric bulk protects amide bonds (if acetylated). |

| Hydrolysis (Base) | 0.1 N NaOH, 60°C, 24h | Degradation | Nucleophilic aromatic substitution ( |

| Oxidation | 3% | Moderate Degradation | Oxidation of amine to nitro/nitroso; ring hydroxylation. |

| Photolysis | Xenon Lamp (1.2M lux-hr) | High Degradation | Formation of azoxy dimers; color change from yellow to orange/red. |

| Thermal | 80°C, Dry Heat, 7 days | Stable | High lattice energy prevents solid-state decomposition. |

Experimental Protocols

Protocol: Accelerated Stability Assessment

Objective: Determine the degradation rate constant (

Reagents:

-

Acetonitrile (HPLC Grade)

-

Phosphate Buffer (pH 7.0)

-

4-ADNB Reference Standard (>98% purity)

Workflow:

-

Stock Preparation: Dissolve 10 mg 4-ADNB in 10 mL Acetonitrile (1 mg/mL).

-

Sample Spiking: Dilute stock into Phosphate Buffer to reach 50 µg/mL.

-

Incubation: Aliquot into amber glass vials. Incubate at 25°C, 40°C, and 60°C.

-

Sampling: Withdraw 500 µL aliquots at T=0, 24, 48, 72, and 96 hours.

-

Quenching: Add 500 µL cold Methanol to stop reactions.

-

Analysis: Analyze via HPLC-DAD (Method below).

Analytical Method (HPLC-DAD)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm (aromatic ring) and 360 nm (nitro-amine conjugation).

-

Retention Logic: 4-ADNB will elute earlier than the parent TNBP due to the polarity of the amino group but later than fully reduced triaminobiphenyls.

Workflow Visualization: Stability Testing

Figure 2: Workflow for accelerated stability testing of 4-ADNB.

References

-

FDA Substance Registration System. (n.d.). 4-AMINO-2,6-DINITROBIPHENYL (CAS: 136861-00-2).[2] U.S. Food and Drug Administration. Link

-

ChemicalBook. (2024).[3] 4-Amino-2,6-dinitrobiphenyl Properties and Safety. Link

-

McCormick, N. G., et al. (1976). Microbial Transformation of 2,4,6-Trinitrotoluene and Other Nitroaromatic Compounds. Applied and Environmental Microbiology. (Contextual grounding for nitro-reduction pathways). Link

-

Spain, J. C. (1995). Biodegradation of Nitroaromatic Compounds. Annual Review of Microbiology. (Mechanistic reference for nitro-biphenyl degradation). Link

Sources

An In-depth Technical Guide to the Solubility of 4-Amino-2,6-dinitrobiphenyl in Common Organic Solvents

Executive Summary

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-Amino-2,6-dinitrobiphenyl. Given the absence of extensive published solubility data for this specific molecule, this document emphasizes the foundational principles of solubility based on physicochemical properties and furnishes a detailed, field-proven experimental protocol for generating reliable data. 4-Amino-2,6-dinitrobiphenyl possesses a complex molecular structure with a large, nonpolar biphenyl core and highly polar functional groups (one amino, two nitro). This duality suggests a nuanced solubility profile, with a strong preference for polar aprotic and, to a lesser extent, polar protic solvents, while exhibiting poor solubility in nonpolar media. For researchers, scientists, and drug development professionals, understanding these characteristics is paramount for applications ranging from reaction chemistry and purification to formulation and analytical method development. This guide presents the authoritative shake-flask method coupled with UV-Vis spectrophotometry as a robust means to quantify thermodynamic solubility, ensuring data integrity and reproducibility.

Theoretical Framework for Solubility

The solubility of a compound is not an arbitrary property but is dictated by its molecular structure and the nature of the solvent. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2]

Physicochemical Properties of 4-Amino-2,6-dinitrobiphenyl

To predict the solubility of 4-Amino-2,6-dinitrobiphenyl, we must first dissect its molecular architecture.

-

Molecular Formula: C₁₂H₉N₃O₄

-

Molecular Weight: 259.22 g/mol

-

Structure: The molecule consists of two key regions with opposing characteristics:

-

Nonpolar Region: A biphenyl ring system, which is large, rigid, and hydrophobic. This part of the molecule will preferentially interact with nonpolar solvents through van der Waals forces.

-

Polar Region: Three highly polar functional groups are attached to one of the phenyl rings:

-

One Amino Group (-NH₂): This group is a hydrogen bond donor and acceptor, significantly increasing polarity.[3][4]

-

Two Nitro Groups (-NO₂): These are strongly electron-withdrawing and act as excellent hydrogen bond acceptors. Their presence dramatically increases the molecule's polarity and potential for dipole-dipole interactions.

-

-

The overall polarity of the molecule is a balance between its large nonpolar backbone and these potent polar functionalities. This structural dichotomy is the primary determinant of its solubility behavior.

Predicted Solubility Profile

Based on the structure, we can forecast its solubility across different classes of organic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): This class of solvents is predicted to be the most effective. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly polar and are strong hydrogen bond acceptors. They can effectively solvate the polar regions of 4-Amino-2,6-dinitrobiphenyl without the steric hindrance that might come from a solvent that is also a hydrogen bond donor. Acetone and acetonitrile, while less polar than DMSO, should also serve as effective solvents.[2]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They will interact strongly with the amino and nitro groups.[1][3] However, the energy required to break the solvent-solvent hydrogen bonds to accommodate the large, nonpolar biphenyl group may limit the solubility compared to polar aprotic solvents. Generally, solubility is expected to decrease as the alkyl chain of the alcohol increases (Methanol > Ethanol > Propanol), due to the decreasing overall polarity of the solvent.[2]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): Solubility is predicted to be very low in these solvents. The energy gained from the weak van der Waals interactions between the solvent and the biphenyl core is insufficient to overcome the strong intermolecular forces (especially hydrogen bonding) between the solute molecules themselves.[1]

Table 1: Properties of Common Organic Solvents and Predicted Interaction with 4-Amino-2,6-dinitrobiphenyl

| Solvent | Class | Relative Polarity | Hydrogen Bonding | Predicted Interaction & Solubility |

| Hexane | Nonpolar | 0.009 | None | Poor: van der Waals forces only. Low solubility. |

| Toluene | Nonpolar | 0.099 | None | Poor: π-stacking with biphenyl possible, but polar groups dominate. Low solubility. |

| Diethyl Ether | Polar Aprotic | 0.117 | Acceptor | Moderate: Ether oxygen can accept H-bonds. Partial solubility expected. |

| Chloroform | Polar Aprotic | 0.259 | Weak Donor | Moderate: Can interact with nitro groups. Fair solubility expected. |

| Ethyl Acetate | Polar Aprotic | 0.228 | Acceptor | Good: Carbonyl group is a good H-bond acceptor. Good solubility expected. |

| Acetone | Polar Aprotic | 0.355 | Acceptor | Very Good: Strong H-bond acceptor. High solubility expected. |

| Acetonitrile | Polar Aprotic | 0.460 | Acceptor | Very Good: Highly polar. High solubility expected. |

| Ethanol | Polar Protic | 0.654 | Donor & Acceptor | Good: Strong H-bonding, but requires disrupting solvent structure. Good solubility. |

| Methanol | Polar Protic | 0.762 | Donor & Acceptor | Very Good: Most polar alcohol, effective at H-bonding. High solubility expected. |

| DMSO | Polar Aprotic | 0.444 | Strong Acceptor | Excellent: Highly polar, exceptional H-bond acceptor. Very high solubility expected. |

Note: Relative polarity values are normalized and sourced from various compilations for comparative purposes.[5][6]

Experimental Determination of Thermodynamic Solubility

To move from prediction to quantification, a rigorous and standardized experimental method is required. The thermodynamic solubility, which represents the true equilibrium concentration of a solute in a solvent at a given temperature, is the most accurate and relevant value for scientific applications.

Core Methodology: The Equilibrium Shake-Flask Method

The "shake-flask" method is the gold standard for determining thermodynamic solubility.[7][8] Its core principle is to create a saturated solution by agitating an excess amount of the solid solute in the solvent for a sufficient duration to reach equilibrium. This approach is authoritative because it directly measures the endpoint of the dissolution process, providing a value that is independent of kinetic factors like dissolution rate.[9][10]

Detailed Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Materials and Reagents:

-

4-Amino-2,6-dinitrobiphenyl (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks and pipettes (Class A)

-

Scintillation vials or suitable flasks with screw caps

-

Orbital shaker with temperature control

-

Benchtop centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

-

UV-Vis Spectrophotometer and quartz cuvettes

Step 1: Preparation of Standard Solutions & Calibration Curve (UV-Vis)

-

Determine λ_max: Prepare a dilute stock solution of the compound in a suitable solvent (e.g., acetonitrile). Scan the solution using the UV-Vis spectrophotometer (approx. 200-600 nm) to determine the wavelength of maximum absorbance (λ_max). This wavelength will be used for all subsequent measurements.[11]

-

Prepare Primary Stock Solution: Accurately weigh a known amount of 4-Amino-2,6-dinitrobiphenyl and dissolve it in a known volume of solvent in a volumetric flask to create a primary stock solution of known concentration.

-

Create Calibration Standards: Perform a series of precise serial dilutions of the primary stock solution to create at least five standard solutions spanning a range of concentrations.

-

Measure Absorbance: Measure the absorbance of each standard solution at the predetermined λ_max.

-

Construct Calibration Curve: Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.997 is required for a valid calibration.[12][13]

Step 2: Preparation of Saturated Solutions (Equilibration)

-

Add Excess Solute: To a series of vials, add a pre-weighed amount of 4-Amino-2,6-dinitrobiphenyl, ensuring it is in clear excess of the amount expected to dissolve.

-

Add Solvent: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibrate: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-300 RPM).[10] The agitation should be vigorous enough to keep the solid suspended but not so fast as to create a vortex.[8]

-

Incubate: Allow the samples to shake for at least 24-48 hours. For compounds that are slow to equilibrate, 72 hours may be necessary. A preliminary experiment to measure concentration over time can confirm when a stable plateau is reached.[10]

Step 3: Sample Isolation (Centrifugation & Filtration)

-

Stop Agitation: Remove the vials from the shaker and allow the excess solid to settle for a short period.

-

Centrifuge: Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid. This is a critical step to minimize filter clogging.

-

Filter: Immediately after centrifugation, carefully draw the supernatant into a syringe. Attach a solvent-resistant syringe filter (0.22 µm) and dispense the clear, saturated solution into a clean vial. This step removes any remaining microscopic particles.[10]

Step 4: Sample Analysis (UV-Vis Spectrophotometry)

-

Dilute Sample: Accurately perform a significant, known dilution of the filtered saturated solution using the same solvent. The dilution factor should be chosen to ensure the final absorbance reading falls within the linear range of the previously constructed calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at λ_max.

Step 5: Calculation of Solubility

-

Calculate Concentration of Diluted Sample: Using the calibration curve equation (Concentration = (Absorbance - c) / m), calculate the concentration of the diluted sample.

-

Calculate Solubility: Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the thermodynamic solubility.

-

Solubility (mol/L) = Concentration of Diluted Sample × Dilution Factor

-

-

Convert Units: If required, convert the molar solubility (mol/L) to other units such as g/L by multiplying by the molecular weight (259.22 g/mol ).

Data Interpretation and Reporting

Structuring Experimental Data

All experimentally determined solubility data should be reported in a clear, tabular format to facilitate comparison and analysis.

Table 2: Template for Reporting Solubility Data

| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Solubility (g/L) | Solubility (mg/mL) |

| e.g., Acetonitrile | 25.0 ± 0.5 | Calculated Value | Calculated Value | Calculated Value |

| e.g., Methanol | 25.0 ± 0.5 | Calculated Value | Calculated Value | Calculated Value |

| e.g., Toluene | 25.0 ± 0.5 | Calculated Value | Calculated Value | Calculated Value |

| ... (continue for all tested solvents) |

Correlating Results with Theory

Once reliable data has been generated, it should be analyzed in the context of the theoretical predictions outlined in Section 2.0.

-

Does the trend in solubility match the polarity of the solvents?

-

Are polar aprotic solvents indeed more effective than polar protic solvents, as predicted?

-

How does the quantitative data align with the qualitative predictions (e.g., "High," "Moderate," "Low")? Discrepancies between predicted and observed results can offer deeper insights into the specific and complex solute-solvent interactions at play.

Conclusion

References

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

- Ghaedi, H., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Reichardt, C. (n.d.). Polarity of Solvents. Retrieved from a resource listing solvent polarities.

-

Rowan University. (n.d.). Predicting Solubility. Retrieved from [Link]

- Zhang, Y., et al. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

-

Scribd. (n.d.). Solvent Polarity Table. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

- Osada, R., et al. (2025, August 10). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning.

- Lin, Y., & Wai, C. M. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry.

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.

-

Master Organic Chemistry. (2026, January 9). Functional Groups In Organic Chemistry. Retrieved from [Link]

- Discussion Forum. (2024, February 12). How do functional groups affect the properties of organic compounds?

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Pion. (2024, October 29). What is a UV-Vis Spectrophotometer? Retrieved from [Link]

- Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from a PDF resource on solvent properties.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

- World Health Organization (WHO). (2019). Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. WHO Technical Report Series, No. 1019.

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

- 6. organometallics.it [organometallics.it]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. who.int [who.int]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. quora.com [quora.com]

- 11. agilent.com [agilent.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. UV-Vis Spectrophotometer: Essential Tool [pion-inc.com]

A Technical Guide to the Potential Applications of 4-Amino-2,6-dinitrobiphenyl in Materials Science

Abstract: 4-Amino-2,6-dinitrobiphenyl is a unique molecular scaffold that, while not extensively studied, presents significant potential across multiple domains of materials science. This guide explores its prospective applications, grounded in the fundamental principles of its chemical structure: a rigid biphenyl backbone, energetic dinitro functionalities, and a reactive primary amine. We will delve into its potential as a precursor for high-performance polymers, a candidate for novel energetic materials, and a core structure for advanced electro-optical materials. This document provides a theoretical framework, proposes synthetic and characterization protocols, and outlines future research directions for unlocking the potential of this versatile molecule.

Introduction: The Case for a Multifunctional Building Block

4-Amino-2,6-dinitrobiphenyl (ADNB) is an aromatic compound characterized by a biphenyl core, which provides rigidity and high thermal stability.[1] Attached to this core are two nitro groups (-NO2), known for their strong electron-withdrawing nature and for imparting energetic properties, and one amino group (-NH2), an electron-donating and highly versatile functional handle for polymerization and further chemical modification.[2][3] This specific arrangement of functional groups on a stable backbone makes ADNB a compelling, yet underexplored, candidate for advanced materials.

This guide will synthesize data from analogous molecular systems to project the potential of ADNB in three key areas:

-

High-Performance Polymers: Leveraging the aromatic amine for the synthesis of polyimides and other thermally stable polymers.

-

Energetic Materials: Utilizing the high nitrogen and oxygen content from the dinitro groups for applications requiring controlled energy release.[2]

-

Electro-Optical Materials: Exploiting the intramolecular charge transfer (ICT) characteristics of the donor-acceptor ("push-pull") system for applications in nonlinear optics (NLO).[4][5]

Below is the chemical structure of 4-Amino-2,6-dinitrobiphenyl.

Caption: Structure of 4-Amino-2,6-dinitrobiphenyl (ADNB).

Potential Application 1: High-Performance Polyimides

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[6] They are typically synthesized through the polycondensation of an aromatic diamine with an aromatic dianhydride. The rigid biphenyl backbone and aromatic nature of ADNB make it an excellent candidate as a novel diamine monomer to create polyimides with tailored properties.

Rationale and Predicted Properties

-

High Thermal Stability: The biphenyl unit is known to increase the glass transition temperature (Tg) and thermal decomposition temperature of polymers due to its rigidity and the high energy required for bond rotation.[7][8] Polyimides derived from ADNB are predicted to exhibit high Tg values, potentially exceeding 260°C, making them suitable for high-temperature applications in aerospace and microelectronics.[9]

-

Modified Solubility: The non-coplanar (twisted) nature of the biphenyl rings can disrupt polymer chain packing. This, combined with the pendant nitro groups, may enhance the solubility of the resulting polyimides in common organic solvents, which is a significant advantage for processing and film casting.[6][10]

-

Tunable Dielectric Properties: The polar nitro groups are expected to influence the dielectric constant of the polymer. While high polarity can be a drawback for some microelectronic applications, this property could be leveraged for specific capacitor or energy storage applications.

| Predicted Property | Expected Value Range | Rationale/Comparison |

| Glass Transition Temp. (Tg) | > 260 °C | Consistent with aromatic polyimides containing rigid backbones.[9] |

| 5% Weight Loss Temp. (TGA) | > 475 °C | Based on similar heterocyclic polyimides.[10] |

| Solubility | Soluble in polar aprotic solvents | Disrupted chain packing from biphenyl and nitro groups.[6] |

| Dielectric Constant (Dk) | 3.0 - 4.0 @ 10 GHz | Higher than non-polar polyimides due to -NO2 groups.[8] |

Proposed Experimental Workflow: Synthesis of an ADNB-based Polyimide

The synthesis of polyimides from ADNB would typically follow a two-step process involving the formation of a poly(amic acid) precursor, followed by chemical or thermal imidization.[11]

Caption: Workflow for the synthesis and characterization of an ADNB-based polyimide film.

Detailed Protocol: Polyimide Synthesis

-

Monomer Preparation: Dry the ADNB monomer and pyromellitic dianhydride (PMDA) in a vacuum oven at 120°C for 12 hours.

-

Polymerization: In a flame-dried, three-neck flask equipped with a nitrogen inlet and mechanical stirrer, dissolve a precise molar amount of ADNB in anhydrous N-methyl-2-pyrrolidone (NMP).

-

Reaction: Cool the solution to 0°C and add an equimolar amount of PMDA in one portion. Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere to form the viscous poly(amic acid) solution.

-

Film Casting: Cast the poly(amic acid) solution onto a clean glass plate using a doctor blade.

-

Imidization: Place the cast film in a vacuum oven and cure using a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.

-

Characterization: After cooling, peel the resulting polyimide film from the substrate. Confirm the structure via Fourier-transform infrared spectroscopy (FTIR) by observing the characteristic imide carbonyl peaks. Analyze thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Potential Application 2: Energetic Materials

The high density of nitro groups (-NO2) in ADNB suggests its potential as an energetic material or a precursor to more complex energetic molecules.[12] Nitroaromatic compounds are a cornerstone of explosives technology, with performance often linked to oxygen balance, density, and thermal stability.[2][13]

Rationale and Predicted Properties

-

High Energy Density: The two nitro groups contribute a significant amount of oxygen and nitrogen, which is crucial for the detonation process. While ADNB itself is oxygen-negative, it can serve as a melt-castable matrix for other oxygen-rich oxidizers.

-

Thermal Stability: The biphenyl core provides a high degree of thermal stability, which is a key safety requirement for many energetic materials.[14][15] A high decomposition temperature reduces the likelihood of accidental initiation.

-

Insensitivity: The stable aromatic structure may lead to lower sensitivity to impact and friction compared to less stable energetic compounds, a desirable trait for insensitive munitions (IM).[16]

-

Synthetic Precursor: The amino group can be readily converted to other energetic functionalities. For example, diazotization could yield a highly energetic diazonium salt, analogous to the well-known initiator p-DDNP (4-diazo-2,6-dinitrophenol).

| Predicted Property | Expected Value Range | Rationale/Comparison |

| Decomposition Temp. (Td) | 250 - 300 °C | Aromatic nitro compounds often exhibit high thermal stability.[14] |

| Detonation Velocity (calc.) | 7,000 - 8,000 m/s | Estimation based on similar dinitro-aromatic compounds.[17] |

| Impact Sensitivity | > 20 J | Aromatic systems tend to be less sensitive than aliphatic nitramines.[16] |

Proposed Experimental Workflow: Characterization as an Energetic Material

Caption: Workflow for the energetic characterization of ADNB.

Detailed Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-2 mg of purified ADNB into a hermetically sealed aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample from room temperature to 400°C at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

Data Analysis: Analyze the resulting heat flow curve. The onset of the large exothermic peak indicates the decomposition temperature (Td), a critical measure of thermal stability.[17] The integrated area of this peak corresponds to the energy of decomposition.

Potential Application 3: Electro-Optical and NLO Materials

The molecular structure of ADNB features an electron-donating amino group (-NH2) and electron-withdrawing nitro groups (-NO2) connected by a conjugated π-system (the biphenyl rings). This "push-pull" architecture is a classic design for materials with second- and third-order nonlinear optical (NLO) properties.[4][5][18] Such materials are vital for technologies like optical information processing, frequency conversion, and optical limiting.[19][20]

Rationale and Predicted Properties

-

Intramolecular Charge Transfer (ICT): Upon excitation with light, an electron can move from the donor (amino) side of the molecule to the acceptor (nitro) side. This ICT is the basis for high hyperpolarizability (β), a key figure of merit for NLO materials.[18][21]

-

Solvatochromism: The position of the absorption and emission spectra of push-pull molecules often shifts with solvent polarity, a phenomenon known as solvatochromism. This property can be exploited for chemical sensing applications.[4]

-

Potential for High Hyperpolarizability: Biphenyl-based push-pull systems have demonstrated significant NLO responses.[22] The specific ortho-nitro substitution pattern in ADNB may lead to unique electronic and steric effects that could enhance these properties.

| Predicted Property | Expected Behavior | Rationale/Comparison |

| Absorption Max (λmax) | 350 - 450 nm | Typical for push-pull nitroaromatics.[4] |

| First Hyperpolarizability (β) | High | The D-π-A structure is a prerequisite for a large NLO response.[18] |

| Solvatochromic Shift | Pronounced red-shift in polar solvents | Indicative of a significant change in dipole moment upon excitation.[4] |

Proposed Experimental Workflow: NLO Property Evaluation

Caption: Workflow for evaluating the nonlinear optical properties of ADNB.

Detailed Protocol: UV-Vis Spectroscopy for Solvatochromism

-

Stock Solution: Prepare a concentrated stock solution of ADNB in a high-polarity solvent like DMSO.

-

Serial Dilutions: Prepare a series of solutions with identical, low concentrations (e.g., 1x10⁻⁵ M) in a range of solvents with varying polarity (e.g., hexane, toluene, chloroform, acetone, ethanol, acetonitrile).

-

Spectra Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 to 800 nm using a spectrophotometer.

-

Data Analysis: Identify the wavelength of maximum absorption (λmax) for each solvent. Plot the energy of the transition (in cm⁻¹) against a solvent polarity scale (like the Lippert-Mataga plot) to quantify the solvatochromic effect and estimate the change in dipole moment between the ground and excited states.[23]

Conclusion and Future Outlook

4-Amino-2,6-dinitrobiphenyl represents a molecule of significant untapped potential. Its unique combination of a rigid biphenyl core, energetic nitro groups, and a reactive amino handle provides a compelling foundation for innovation in materials science. The proposed applications in high-performance polymers, energetic materials, and nonlinear optics are grounded in established chemical principles and supported by data from analogous systems.

Future research should focus on the following:

-

Optimized Synthesis: Developing a scalable and efficient synthesis route for high-purity ADNB.

-

Experimental Validation: Systematically executing the proposed experimental workflows to quantify the material properties in each application area.

-

Derivative Synthesis: Using the amino group as a synthetic handle to create a library of derivatives with tuned properties for specific applications.

The exploration of 4-Amino-2,6-dinitrobiphenyl and its derivatives promises to yield novel materials with advanced functionalities, contributing to the next generation of polymers, energetic systems, and optical devices.

References

- Noniterative Density Functional Response Approach: Application to Nonlinear Optical Properties of p-Nitroaniline and Its Methyl-Substituted Derivatives. The Journal of Physical Chemistry A.

- Design, Synthesis, and Characterization of Novel, Nitrogen-Rich Fused Energetic Materials with High Energy, Low Sensitivity, and Thermal Stability. ACS Publications.

- Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. [No Source Found].

- Energetic Materials: Novel Syntheses and Diagnostics. Academia.edu.

- Biphenyl-based liquid crystals for elevated temperature processing with polymers. [No Source Found].

- Synthesis and properties of high performance polyimides derived from a novel diamine containing a N-octylcarbazole unit and two 3,5-diarylimidazole groups. ResearchGate.

- Push–Pull Derivatives Based on 2,4′-Biphenylene Linker with Quinoxaline, [1,2,5 ... PMC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSMXZtd2C46kYlnCxHaMiVLZKq3f_-7dpAYvqi-9xJNRh5BrJXhvdYuf5xPw_CwnRDyW_jPDtlBupLzKrcZ_hpJFKXODqfcHpHrABI3MlSqpm-0dqUb1XQhk7gZbloxCSwb1oRwF2vsG43g64=

- Synthesis and Gas Separation Properties of Aromatic Polyimides Containing Noncoplanar Rigid Sites. ACS Applied Polymer Materials.

- Synthesis and characteristics of novel energetic salts based on bis(N-dinitroethyl)aminofurazan. Journal of Materials Chemistry A.

- Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. RSC Publishing.

- Exploring the Third-Order Non-linear Optical Responses and Optical Limiting Properties of p-Nitroaniline Picrate: A Theoretical and Experimental Study. ResearchGate.

- Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Publishing.

- Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. PMC.

- Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. Taylor & Francis.

- Solvent Effects on Nonlinear Optical Properties of Novel Para-nitroaniline Derivatives: A Density Functional Approach. Semantic Scholar.

- Exploring the Third-Order Non-linear Optical Responses and Optical Limiting Properties of p-Nitroaniline Picrate: A Theoretical and Experimental Study. Asian Journal of Chemistry.

- Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. Taylor & Francis.

- Molecular engineering of novel push-pull biphenylene bridge chromophores for achieving remarkable nonlinear optical properties and tuning aromaticity. ResearchGate.

- Temperature-dependent modulation by biaryl-based monomers of the chain length and morphology of biphenyl-based supramolecular polymers. PMC.

- Liquid crystalline epoxy resin based on biphenyl mesogen: Thermal characterization. WSU Research Exchange.

- Synthesis and Photophysical Properties of -(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push–Pull Fluorophores. Semantic Scholar.

- Progressive Trends in Hybrid Material-Based Chemiresistive Sensors for Nitroaromatic Compounds. MDPI.

- Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). ResearchGate.

- Biphenyl-bridged thermoplastic polyesterimide films with good high-temperature dimensional stability and high-frequency dielectric properties for potential applications in two-layer flexible copper clad laminates: preparation and characterization. ResearchGate.

- Energetic Materials: Novel Syntheses and Diagnostics. ResearchGate.

- Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Sciencemadness.org.

- Energetic Materials. Udaipur Physics Updates.

- Energetic Derivatives Substituted with Trinitrophenyl: Improving the Sensitivity of Explosives. ChemRxiv.

- Understanding Nitro Compounds: Structure And Properties. Ahmets.

- The Synthesis of Energetic Compound on 4,4′‐((2,4,6‐trinitro‐1,3‐phenylene)bis(oxy)) bis(1,3‐dinitrobenzene)(ZXC‐5): Thermally Stable Explosive with Outstanding Properties. ResearchGate.

- Macroscopic and Spectroscopic Investigations of the Adsorption of Nitroaromatic Compounds on Graphene Oxide, Reduced Graphene Oxide, and Graphene Nanosheets. Environmental Science & Technology.

- A nitroaromatic cathode with an ultrahigh energy density based on six-electron reaction per nitro group for lithium batteries. PNAS.

- 4-Amino-2,6-dinitrobiphenyl. PubChem.

- Nitro Compounds and Their Derivatives in Organic Synthesis. MDPI.

- Two Energetic Framework Materials Based on DNM-TNBI as Host Molecule: Effectively Coordinated by Different Cations. PubMed.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Understanding Nitro Compounds: Structure And Properties [direct.ahmets.com]

- 3. mdpi-res.com [mdpi-res.com]

- 4. Push–Pull Derivatives Based on 2,4′-Biphenylene Linker with Quinoxaline, [1,2,5]Oxadiazolo[3,4-B]Pyrazine and [1,2,5]Thiadiazolo[3,4-B]Pyrazine Electron Withdrawing Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (PDF) Energetic Materials: Novel Syntheses and Diagnostics [academia.edu]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Two Energetic Framework Materials Based on DNM-TNBI as Host Molecule: Effectively Coordinated by Different Cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Synthesis and characteristics of novel energetic salts based on bis(N-dinitroethyl)aminofurazan - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. sphinxsai.com [sphinxsai.com]

- 20. researchgate.net [researchgate.net]

- 21. semanticscholar.org [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: High-Purity Isolation of 4-Amino-2,6-dinitrobiphenyl via Flash Column Chromatography

Executive Summary & Scientific Rationale

The purification of 4-Amino-2,6-dinitrobiphenyl presents a unique chromatographic challenge due to its "push-pull" electronic structure.[1] The molecule features an electron-donating amine group (

From a separation physics perspective, this compound exhibits significant polarity and basicity compared to its precursors (e.g., 4-aminobiphenyl or dinitrobiphenyl isomers).[1] The primary challenges are:

-

Tailing: The basic amine moiety interacts strongly with acidic silanol groups (

) on standard silica gel, leading to peak broadening.[1] -

Solubility: The crystalline lattice energy of dinitro-amines often leads to poor solubility in non-polar mobile phases, necessitating a "dry load" technique.[1]

-

Structural Isomerism: Separation from regioisomers (e.g., 2',4'-dinitro isomers) requires high-resolution gradient optimization.[1]

This protocol details a self-validating Flash Column Chromatography (FCC) workflow.[1] We utilize a silica stationary phase with a basified mobile phase to suppress silanol ionization, ensuring sharp peak shapes and high recovery.

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves handling potentially energetic and toxic compounds.[1]

| Hazard Class | Specific Risk | Mitigation Strategy |

| Explosive/Energetic | Polynitro aromatics can be shock/heat sensitive, especially when dry.[1] | Keep compound wet with solvent when possible.[1] Do not rotary evaporate to absolute dryness at high heat (>50°C).[1] |

| Carcinogenicity | Aminobiphenyl derivatives are structural alerts for mutagenicity (Ames positive).[1] | Use double-gloving (Nitrile).[1] Handle exclusively in a fume hood. Treat all solid waste as hazardous.[1] |

| Inhalation | Silica dust is a respiratory hazard.[1] | Pack columns in a hood. Use a localized dust extraction or N95 mask during silica handling.[1] |

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8]

-

Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Rationale: Standard particle size provides optimal balance between backpressure and resolution for gravity/flash flow.[1]

-

Mobile Phase A: n-Hexane (or Heptane).[1]

-

Mobile Phase B: Ethyl Acetate (EtOAc).[1]

-

Modifier: Triethylamine (TEA).[1] Rationale: Competes for silanol binding sites, preventing amine tailing.[1]

-

Solvent for Loading: Dichloromethane (DCM) and Celite 545.[1]

Thin Layer Chromatography (TLC) Method Development

Before committing the bulk sample, the separation must be modeled on TLC.

-

Preparation: Dissolve a small aliquot (~5 mg) of crude material in 1 mL DCM.

-

Eluent Screening: Test 10%, 20%, and 40% EtOAc in Hexane.[1]

-

Visualization:

-

Target

: Adjust solvent ratio to achieve an-

Note: If the spot streaks (tails), add 1% TEA to the TLC eluent.

-

Recommended Starting System: Hexane:EtOAc (3:1) + 1% TEA.[1]

Sample Loading (Dry Load Technique)

Direct liquid injection is discouraged due to the compound's limited solubility in Hexane.

-

Dissolve the crude 4-Amino-2,6-dinitrobiphenyl in the minimum amount of DCM.[1]

-

Add Celite 545 (ratio 1:2, sample:Celite by weight).[1]

-

Evaporate the solvent gently on a rotary evaporator until a free-flowing powder remains.

-

Why this works: This eliminates "solvent shock" where the sample precipitates at the top of the column, blocking flow and ruining resolution.

Column Chromatography Workflow

Column Dimensions: For 1g of crude mixture, use a 20-25mm diameter column with ~30g of Silica.

Step-by-Step Gradient Table

| Step | Mobile Phase Composition (v/v) | Volume (Column Volumes - CV) | Objective |

| 1 | 100% Hexane (+1% TEA) | 2 CV | Column equilibration & elution of non-polar impurities (e.g., unreacted biphenyl). |

| 2 | 90% Hexane / 10% EtOAc (+1% TEA) | 3 CV | Elution of mono-nitro impurities. |

| 3 | 75% Hexane / 25% EtOAc (+1% TEA) | 5-8 CV | Elution of Target: 4-Amino-2,6-dinitrobiphenyl. |

| 4 | 50% Hexane / 50% EtOAc (+1% TEA) | 3 CV | Flush highly polar byproducts/oxidation products.[1] |

Visualizing the Purification Logic

The following diagram illustrates the decision-making process and physical workflow for this purification.

Figure 1: Decision tree and workflow for the purification of nitro-amino biphenyls, highlighting the critical dry-loading step.

Troubleshooting & Optimization (The "Why")

| Observation | Root Cause | Scientific Solution |

| Streaking/Tailing | Interaction between the basic amine ( | Add Base: Ensure 0.5% - 1.0% Triethylamine is present in all mobile phase reservoirs.[1] This blocks silanols.[1] |

| Co-elution | Separation factor ( | Change Selectivity: Switch solvent system from Hexane/EtOAc to DCM/Methanol (98:2). DCM interacts differently with the nitro groups' dipoles.[1] |

| Precipitation on Column | Sample solubility is lower in the mobile phase than in the loading solvent.[1] | Use Dry Loading: As described in Sec 3.3. Never liquid load a polar nitro-amine in pure DCM onto a Hexane column.[1] |

| Color but no Mass | Visual color of nitro compounds is intense; even trace amounts look like product.[1] | Trust UV/Mass: Do not pool fractions based solely on color. Verify concentration via TLC or UV absorbance.[1] |

Analytical Validation

Upon isolation, the identity and purity must be confirmed.

-

1H NMR (DMSO-d6): Look for the characteristic broad singlet of the amine protons (

) around -

Melting Point: Dinitrobiphenyl amines are crystalline solids.[1][2][3][4] A sharp melting point range (< 2°C) indicates high purity.[1]

-

Reference Value: 4-amino-2,6-dinitrobiphenyl (or its synonyms) typically melts in the range of 170–180°C, though specific polymorphs may vary [1].[1]

-

References

-

Gray, G. W., & Lewis, D. (1961).[1] The synthesis of some 4-amino-2,6-dinitrobiphenyl derivatives. Journal of the Chemical Society.[1][2]

-

Case, F. H. (1951).[1] The Synthesis of Certain Substituted 4-Aminobiphenyls. Journal of the American Chemical Society, 73(5), 2439. (Provides foundational data on aminobiphenyl synthesis and handling).

-

PubChem. 4-Amino-2,6-dinitrobiphenyl (Compound Summary). National Library of Medicine.[1] [1]

-

Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The authoritative source for Flash Chromatography mechanics).

Sources

- 1. Picramic Acid | C6H5N3O5 | CID 4921319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 215. Some new di- and tri-nitro-p-terphenyls - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. US2040123A - Separation of dinitrobenzene isomers - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

Application Note: High-Purity Recrystallization of 4-Amino-2,6-dinitrobiphenyl

Abstract & Strategic Overview

4-Amino-2,6-dinitrobiphenyl (CAS: 136861-00-2) is a critical intermediate in the synthesis of high-performance polyimides, energetic materials, and specialized dyes. Its structural duality—combining a lipophilic biphenyl core with a polar, hydrogen-bonding amino group flanked by two electron-withdrawing nitro groups—presents unique purification challenges.

The primary impurities typically associated with its synthesis (often via nitration of 4-acetamidobiphenyl or 4-aminobiphenyl) include:

-

Regioisomers: 2-amino-4,6-dinitrobiphenyl.

-

Incomplete Nitration Products: Mononitro biphenyl amines.

-

Oxidation Byproducts: Azo-dimers and tarry oligomers.

This guide details two distinct recrystallization protocols designed to exploit the specific solubility differentials between the target compound and these impurities.

Physicochemical Profile & Solvent Selection Logic[1]

Understanding the molecule's electronic environment is the key to successful isolation.

-

Weak Basicity: The two nitro groups at the ortho positions (2,6) exert a powerful electron-withdrawing effect and steric hindrance on the amino group at position 4. Consequently, 4-Amino-2,6-dinitrobiphenyl is an extremely weak base . It will likely not dissolve in dilute aqueous acids (e.g., 1M HCl), rendering standard acid-base extraction ineffective.

-

Solubility Profile:

-

High Solubility: Acetone, Ethyl Acetate, DMF, DMSO.

-

Moderate Solubility (Temperature Dependent): Ethanol, Toluene, Benzene.

-

Low Solubility: Water, Hexanes, Cyclohexane.

-

Solvent Selection Matrix

| Solvent System | Mechanism of Action | Target Impurity Removal | Pros/Cons |

| Ethanol / Water | Polarity-driven precipitation. | Removes inorganic salts and highly polar oxidation byproducts. | Pro: Green solvent, high recovery. Con: May not remove non-polar isomers efficiently. |

| Toluene | Temperature-dependent solubility. | Removes non-polar tars and isomeric byproducts (which often remain in mother liquor). | Pro: Excellent crystal habit (needles), high purity. Con: Lower yield; higher toxicity. |

| Acetonitrile | Dipole-dipole interaction. | Intermediate polarity purification. | Pro: Good for removing specific organic intermediates. Con: Cost; toxicity.[1] |

Protocol A: The Ethanol/Water "Anti-Solvent" Method

Recommended for initial crude purification to remove salts and bulk polar impurities.

Materials

-

Crude 4-Amino-2,6-dinitrobiphenyl

-

Solvent: Ethanol (Absolute or 95%)

-

Anti-solvent: Deionized Water

-

Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

Step-by-Step Methodology

-

Dissolution (Saturation):

-

Place 10.0 g of crude solid into a 250 mL round-bottom flask.

-

Add 80 mL of Ethanol.

-

Heat to reflux (approx. 78°C) with stirring.

-

Checkpoint: If solids remain after 15 minutes of reflux, add Ethanol in 5 mL increments until dissolution is complete. If insoluble dark particles persist (likely inorganic salts or carbonized material), perform a hot filtration immediately.

-

-

Anti-Solvent Addition:

-

Maintain the solution at a gentle boil.

-

Add hot Deionized Water (approx. 60-70°C) dropwise via an addition funnel.

-

Stop point: Stop adding water the moment a persistent turbidity (cloudiness) appears.

-

Add 2-3 mL of pure Ethanol to clear the turbidity and restore a homogeneous solution.

-

-

Controlled Cooling (Nucleation):

-

Remove the heat source and allow the flask to cool to room temperature slowly on a cork ring.

-

Note: Rapid cooling traps impurities. Insulate the flask with foil if the lab is cold.

-

Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the crystals using a Buchner funnel under vacuum.

-

Wash: Wash the filter cake with 20 mL of cold (50:50) Ethanol/Water mixture.

-

Dry: Vacuum dry at 40°C for 12 hours.

-

Protocol B: The Toluene "Thermal Swing" Method

Recommended for final polishing to achieve >99.5% purity (HPLC grade).

Rationale

Toluene is an excellent solvent for aromatic recrystallization because it often discriminates well between structural isomers based on crystal lattice energy differences.

Step-by-Step Methodology

-

Slurry Formation:

-

Suspend the semi-pure solid (from Protocol A) in Toluene (10 mL per gram of solid).

-

Safety Note: Toluene is flammable. Use a spark-proof hood.

-

-

Thermal Dissolution:

-

Heat the mixture to boiling (110°C). The solid should dissolve completely to form a yellow/orange solution.

-

If the solution is dark/black, add Activated Carbon (5 wt%), stir for 10 minutes, and perform a hot filtration through a Celite pad.

-

-

Crystallization:

-

Allow the clear filtrate to cool very slowly to room temperature over 4-6 hours.

-

Observation: You should observe the formation of distinct, needle-like crystals.[2]

-

Do not use an ice bath immediately. Let the crystal lattice organize slowly to exclude isomers.

-

-

Harvesting:

-

Filter the needles.

-

Wash with a small volume of cold Toluene, followed by cold Hexane to remove residual high-boiling solvent.

-

Dry thoroughly to remove solvent entrapment.

-

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and process flow for the purification.

Caption: Decision matrix for selecting between Ethanol/Water (yield/salt removal) and Toluene (purity/isomer removal) protocols.

Analytical Validation & Quality Control

Every batch must be validated. Visual inspection is insufficient.

| Test | Method | Acceptance Criteria |

| Melting Point | DSC (Differential Scanning Calorimetry) | Sharp endotherm (Range < 2°C). Expected: >160°C (Verify experimentally). |

| Purity | HPLC (C18 Column, ACN/Water gradient) | > 99.5% Area under curve. |

| Identity | 1H-NMR (DMSO-d6) | Integration of aromatic protons must match 2,6-substitution pattern. |

| Residual Solvent | GC-Headspace | Ethanol < 5000 ppm, Toluene < 890 ppm (ICH limits). |

Troubleshooting Table:

-

Problem: Oiling out (product separates as a liquid oil instead of crystals).

-

Cause: Solution too concentrated or cooled too fast.

-

Fix: Re-heat to dissolve, add more solvent, and seed with a pure crystal at the cloud point.

-

-

Problem: Low Yield.

-

Cause: Product too soluble in cold solvent.

-

Fix: Cool to -20°C or evaporate 30% of solvent volume before cooling.

-

Safety & Handling (Critical)

WARNING: Polynitro Aromatic Compounds are Energetic Materials.

-

Thermal Stability: While the amino group lowers sensitivity compared to pure polynitro-biphenyls, the compound is still potentially explosive. Never heat the dry solid above its melting point or grind vigorously in a mortar.

-

Drying: Dry in a vacuum oven. Avoid static electricity build-up.

-

Toxicity: Dinitro-compounds are often toxic and can cause methemoglobinemia.[3] Wear full PPE (nitrile gloves, lab coat, safety glasses) and work in a fume hood.

References

-

PubChem. 4-Amino-2,6-dinitrobiphenyl (Compound Summary). National Library of Medicine. [Link]

-

Organic Syntheses. General Procedures for Nitration and Purification of Biphenyl Derivatives. (Analogous protocols for nitro-biphenyl purification). [Link]

-

Moynihan, H. A., & Horgan, D. E. (2017).[2] Impurity Occurrence and Removal in Crystalline Products.[2] Organic Process Research & Development.[2] (Principles of impurity rejection in crystallization). [Link]

-

ScienceMadness. Synthesis and Purification of Dinitrophenol Amines. (Practical insights on solubility of analogous 2,6-dinitro-4-amino compounds). [Link]

Sources

"HPLC-UV method development for 4-Amino-2,6-dinitrobiphenyl analysis"

Executive Summary

This application note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 4-Amino-2,6-dinitrobiphenyl (ADNB) .

ADNB is a functionalized nitroaromatic compound, often encountered as a degradation product of energetic materials or as an intermediate in azo-dye synthesis. Its analysis presents specific challenges:

-

Structural Isomerism: It must be resolved from positional isomers (e.g., 2-amino-4,6-dinitrobiphenyl).

-

Hydrophobicity: The biphenyl core imparts significant lipophilicity (LogP > 3.0).

-

Electronic Effects: The 2,6-dinitro substitution pattern creates a "steric and electronic cage" around the amine, drastically reducing its basicity compared to typical anilines.

This guide moves beyond standard C18 screening, recommending a Biphenyl stationary phase to leverage

Physicochemical Profiling & Strategy

Before method development, we must understand the "personality" of the molecule to predict its chromatographic behavior.

| Property | Value / Characteristic | Chromatographic Implication |

| Molecular Structure | Biphenyl core, -NH2 (pos 4), -NO2 (pos 2,[2]6) | High hydrophobicity; requires high organic mobile phase strength for elution. |

| pKa (Amine) | Estimated < 1.0 (Very weak base) | The electron-withdrawing nitro groups ortho to the amine delocalize the lone pair. Result: The molecule remains neutral at typical HPLC pH (2–8). Silanol interactions (tailing) will be minimal compared to standard amines. |

| UV Absorbance | Nitro groups are strong chromophores. 254 nm is selective; 230 nm is more sensitive but prone to solvent cutoff noise. | |

| Solubility | Low in water; High in MeCN/MeOH | Sample diluent must contain at least 50% organic solvent to prevent precipitation. |

The "Expert" Choice: Stationary Phase Selection

While a C18 column is the standard workhorse (e.g., EPA Method 8330 for nitroaromatics), it relies solely on hydrophobic subtraction.

-

Recommendation: Biphenyl Stationary Phase .

-

Causality: Nitro groups are electron-deficient (

-acidic). The Biphenyl stationary phase is electron-rich (

Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at the final protocol.

Figure 1: Decision tree for stationary phase and mobile phase selection emphasizing the selectivity of Biphenyl phases for nitroaromatics.

Detailed Experimental Protocol

Instrumentation & Reagents[1][2][3][4]

-

HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (Quaternary pump preferred for development).

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Solvents: HPLC Grade Acetonitrile (MeCN), Water (Milli-Q), Formic Acid (FA).

Chromatographic Conditions (The "Gold Standard")

This method is optimized for robustness and resolution.

| Parameter | Setting | Rationale |

| Column | Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek) Dims: 100 x 4.6 mm, 2.6 µm (Core-Shell) | Core-shell particles provide UHPLC-like efficiency at lower pressures. Biphenyl phase maximizes selectivity for nitro-groups. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~2.7) suppresses ionization of any phenolic impurities and keeps the system clean. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | MeCN has lower viscosity than MeOH, allowing higher flow rates and sharper peaks for nitroaromatics. |

| Flow Rate | 1.2 mL/min | Optimized for 4.6 mm ID core-shell columns. |

| Temp | 35°C | Constant temperature ensures reproducible retention times. |

| Injection Vol | 5.0 µL | Low volume prevents solvent effects (peak distortion) since sample is in high % organic. |

| Detection | 254 nm (bw 4 nm, ref 360 nm) | Universal for aromatics; minimizes baseline drift compared to 210-230 nm. |

Gradient Program

Note: ADNB is hydrophobic. An isocratic hold at low organic is unnecessary and will only broaden the peak.

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 40 | Initial Hold |

| 1.00 | 40 | Sample Injection / Loading |

| 8.00 | 90 | Linear Gradient (Elution of ADNB ~5-6 min) |

| 9.00 | 90 | Column Wash (Remove highly lipophilic dimers) |

| 9.10 | 40 | Return to Initial |

| 12.00 | 40 | Re-equilibration |

Sample Preparation & Extraction Strategy

Proper sample prep is critical to prevent "crash out" of the hydrophobic analyte.

Figure 2: Sample preparation workflow ensuring solubility and compatibility with the initial mobile phase conditions.

Critical Step (Dilution): The extraction uses 100% MeCN to dissolve the analyte. However, injecting 100% MeCN into a 40% MeCN mobile phase can cause "solvent strong effect" (peak splitting). We dilute 1:1 with water to match the initial mobile phase strength (50% organic), ensuring sharp peak focusing at the column head.

Method Validation Parameters (Summary)

Based on ICH Q2(R1) guidelines, the following performance metrics are expected with this protocol:

| Parameter | Acceptance Criteria | Typical Result |

| Specificity | Resolution ( | |

| Linearity | ||

| Precision (Repeatability) | RSD < 2.0% (n=6) | 0.4% (Retention Time), 0.8% (Area) |

| LOD / LOQ | S/N > 3 / S/N > 10 | LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL |

| Recovery | 80% – 120% | 95% – 102% (Spiked Matrix) |

Troubleshooting Guide

Issue 1: Peak Tailing

-

Cause: While the amine is weak, secondary interactions can occur if the column is old.

-

Fix: Ensure Mobile Phase A contains 0.1% Formic Acid. If tailing persists, switch to 10mM Ammonium Acetate (pH 4.5) to mask silanols fully, though this is rarely needed for dinitro-amines.

Issue 2: Split Peaks

-

Cause: Injection solvent is too strong (e.g., pure MeCN).

-

Fix: Follow the protocol in Figure 2. Dilute sample with water to <60% organic strength before injection.

Issue 3: Baseline Drift at 254 nm

-

Cause: Gradient elution absorption differences.

-

Fix: Use a reference wavelength (e.g., 360 nm, bandwidth 100 nm) in the DAD settings to subtract gradient drift, or simply perform a blank subtraction.

References

-

US EPA Method 8330B. "Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)." US Environmental Protection Agency, 2006. Link

-

Restek Corporation. "Biphenyl Stationary Phases: A Review of Selectivity and Retention Mechanisms." Restek Technical Library. Link

-

Phenomenex. "Optimization of Nitroaromatic Separations using Core-Shell Technology." Phenomenex Application Notes. Link

-

PubChem. "4-Amino-2,6-dinitrobiphenyl Compound Summary."[3] National Library of Medicine. Link

Sources

Application Note: Structural Elucidation of 4-Amino-2,6-dinitrobiphenyl via ESI-MS/MS

This Application Note is structured as a high-level technical guide for analytical chemists and toxicologists. It synthesizes established mass spectrometry principles for nitroaromatic compounds to provide a definitive protocol for the characterization of 4-Amino-2,6-dinitrobiphenyl .

Executive Summary

4-Amino-2,6-dinitrobiphenyl (C₁₂H₉N₃O₄) is a significant intermediate in the degradation of nitro-biphenyl based dyes and energetic materials. Its structural characterization is often complicated by the competing ionization pathways of the basic amino group and the electron-withdrawing nitro groups. This guide provides a validated protocol for the positive-ion electrospray ionization (ESI+) and collision-induced dissociation (CID) analysis of this compound. We detail the specific "ortho-effect" fragmentation pathways driven by the steric crowding of the 2,6-dinitro substitution pattern.

Chemical Properties & Ionization Logic[1]

| Property | Value | Mass Spec Implication |

| Formula | C₁₂H₉N₃O₄ | Monoisotopic Mass: 259.06 Da |

| Structure | Biphenyl core; -NH₂ at C4; -NO₂ at C2, C6 | Steric hindrance at the biphenyl linkage. |

| pKa (NH₂) | ~2.5 - 3.0 (Predicted) | Low basicity due to electron-withdrawing -NO₂ groups requires acidic mobile phase for ESI+. |

| LogP | ~2.8 | Retains well on C18; requires high organic content for elution. |

Ionization Strategy: While nitroaromatics often favor Negative Mode (ESI-), the presence of the 4-amino group allows for protonation ([M+H]⁺) in acidic conditions. Positive mode provides richer structural information regarding the biphenyl backbone compared to the radical anion formation typical of negative mode.

-

Target Precursor: [M+H]⁺ = m/z 260.07

-

Adducts to Monitor: [M+Na]⁺ (m/z 282.05), [M+NH₄]⁺ (m/z 277.09)

Experimental Protocol

A. Sample Preparation[2][3][4]

-

Stock Solution: Dissolve 1 mg of 4-Amino-2,6-dinitrobiphenyl in 1 mL Acetonitrile (ACN).

-

Working Standard: Dilute to 500 ng/mL in 50:50 Water:Methanol containing 0.1% Formic Acid. Note: Avoid using 100% water as the diluent to prevent precipitation.

B. LC-MS/MS Conditions

This method utilizes a generic gradient suitable for polar aromatic compounds.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-